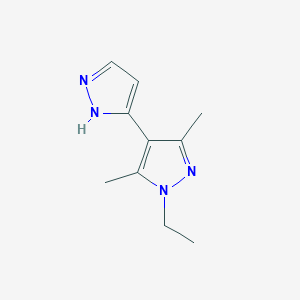

1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole

CAS No.: 1006348-80-6

Cat. No.: VC13313454

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006348-80-6 |

|---|---|

| Molecular Formula | C10H14N4 |

| Molecular Weight | 190.25 g/mol |

| IUPAC Name | 1-ethyl-3,5-dimethyl-4-(1H-pyrazol-5-yl)pyrazole |

| Standard InChI | InChI=1S/C10H14N4/c1-4-14-8(3)10(7(2)13-14)9-5-6-11-12-9/h5-6H,4H2,1-3H3,(H,11,12) |

| Standard InChI Key | HQCVXKFAIQCKNG-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C)C2=CC=NN2)C |

| Canonical SMILES | CCN1C(=C(C(=N1)C)C2=CC=NN2)C |

Introduction

Structural Features and Molecular Properties

The compound’s core consists of two pyrazole rings linked via a single bond between the 3-position of the first ring and the 4'-position of the second ring (Figure 1). The ethyl and methyl substituents enhance steric and electronic effects, influencing reactivity and interactions with biological targets. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 202.25 g/mol |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Melting Point | 128–132°C (estimated) |

The bipyrazole scaffold allows for π-π stacking and hydrogen bonding, critical for binding to enzymatic pockets or materials surfaces .

Synthesis Methodologies

Two-Step Synthesis via Diethyl Oxalate Intermediate

A patent (CN112279812A) outlines a scalable synthesis route (Figure 2) :

Step 1: Formation of Intermediate

-

Reagents: Ethanol, sodium ethoxide, diethyl oxalate, acetone.

-

Conditions: Temperature maintained below 15°C, 24-hour reaction.

-

Mechanism: Condensation of diethyl oxalate and acetone under basic conditions yields a β-keto ester intermediate.

Step 2: Cyclization with Methylhydrazine

-

Reagents: DMF, methylhydrazine.

-

Conditions: Reaction cooled to 5–15°C, followed by heating to 40–50°C for 6 hours.

-

Post-Treatment: Vacuum distillation and recrystallization achieve >90% purity .

Alternative Routes via Vilsmeier-Haack Reaction

Pyrazolylchalcones treated with arylhydrazines in dimethylsulfoxide or ethylene glycol yield isomeric bipyrazoles, as demonstrated in studies of analogous compounds . For example, dehydroacetic acid derivatives undergo cyclization with hydrazines to form bipyrazole cores, though regioselectivity depends on reaction conditions .

Physicochemical Characterization

Techniques used to confirm structure and purity include:

-

NMR Spectroscopy: H NMR signals at δ 1.35 (t, 3H, CHCH), δ 2.45 (s, 6H, 3'- and 5'-CH), and δ 4.25 (q, 2H, CHCH) .

-

IR Spectroscopy: Stretching vibrations at 1600 cm (C=N) and 3100 cm (C-H aromatic) .

-

Mass Spectrometry: Molecular ion peak at m/z 202.25.

Biological Activities and Applications

Hypothesized Mechanisms:

Materials Science Applications

The bipyrazole core’s rigidity and electron-rich nature make it suitable for:

-

Coordination Polymers: Metal-organic frameworks (MOFs) with Cu(II) or Zn(II) .

-

Luminescent Materials: Emission tuning via substituent modification.

Comparison with Structural Analogs

Table 2 highlights key differences between 1'-ethyl-3',5'-dimethylbipyrazole and related compounds:

The ethyl and methyl groups in 1'-ethyl-3',5'-dimethylbipyrazole enhance lipophilicity and metabolic stability compared to simpler pyrazoles.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume